molecular formula C24H25FN4O3 B13042311 Olaparib impurity 15 CAS No. 2250243-17-3

Olaparib impurity 15

Cat. No.: B13042311
CAS No.: 2250243-17-3
M. Wt: 436.5 g/mol
InChI Key: ADICBJYTMADKFI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of olaparib impurity 15 involves several steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is obtained through the Negishi coupling reaction. The process involves the following steps:

    Formation of Phosphonate: 2-formylbenzoic acid reacts with dimethylphosphite to form phosphonate.

    Horner-Wadsworth-Emmons Reaction: The phosphonate reacts with an aldehyde to form an olefin.

    Hydrolysis and Reaction with Hydrazine Hydrate: The olefin is hydrolyzed under alkaline conditions and then reacted with hydrazine hydrate to form the key intermediate.

    Condensation Reaction: The intermediate undergoes a condensation reaction with N-Boc-piperazine, followed by the removal of the Boc group in hydrochloric acid.

    Final Reaction: The final step involves reacting the compound with cyclopropane carbonyl chloride to form this compound

Chemical Reactions Analysis

Olaparib impurity 15 undergoes various chemical reactions, including:

Scientific Research Applications

Olaparib impurity 15 is primarily used in scientific research to study the purity and stability of olaparib. Its applications include:

Mechanism of Action

The mechanism of action of olaparib impurity 15 is related to its structural similarity to olaparib. Olaparib is a selective and potent inhibitor of poly(ADP-ribose) polymerase enzymes, which are involved in DNA repair. By inhibiting these enzymes, olaparib induces cell death in cancer cells with defective DNA repair mechanisms. This compound may exhibit similar inhibitory effects, although its potency and specificity may differ .

Comparison with Similar Compounds

Olaparib impurity 15 can be compared with other similar compounds, such as:

    Rucaparib: Another poly(ADP-ribose) polymerase inhibitor used in cancer treatment.

    Niraparib: A poly(ADP-ribose) polymerase inhibitor with similar applications.

    Talazoparib: Known for its potent inhibitory effects on poly(ADP-ribose) polymerase enzymes.

    Uniqueness: this compound is unique due to its specific structural configuration and the conditions under which it is formed. .

Properties

CAS No.

2250243-17-3

Molecular Formula

C24H25FN4O3

Molecular Weight

436.5 g/mol

IUPAC Name

4-[[3-(4-butanoylpiperazine-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H25FN4O3/c1-2-5-22(30)28-10-12-29(13-11-28)24(32)19-14-16(8-9-20(19)25)15-21-17-6-3-4-7-18(17)23(31)27-26-21/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,27,31)

InChI Key

ADICBJYTMADKFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

Origin of Product

United States

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